3-Fluoro-D-alanine methyl ester, hydrochloride

Catalog No.
S13944339
CAS No.
M.F
C4H9ClFNO2
M. Wt
157.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-D-alanine methyl ester, hydrochloride

Product Name

3-Fluoro-D-alanine methyl ester, hydrochloride

IUPAC Name

methyl (2S)-2-amino-3-fluoropropanoate;hydrochloride

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.57 g/mol

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1

InChI Key

ONWXGBSDBSSAKZ-AENDTGMFSA-N

Canonical SMILES

COC(=O)C(CF)N.Cl

Isomeric SMILES

COC(=O)[C@@H](CF)N.Cl

3-Fluoro-D-alanine methyl ester, hydrochloride is a fluorinated derivative of D-alanine, an amino acid that plays a significant role in various biological processes. The compound has the molecular formula C4H9ClFNO2C_4H_9ClFNO_2 and a molecular weight of approximately 157.57 g/mol . It is characterized by the presence of a fluorine atom at the third carbon position of the alanine backbone, which imparts unique chemical properties and biological activities.

The chemical behavior of 3-fluoro-D-alanine methyl ester, hydrochloride is influenced by its functional groups. It can participate in various reactions typical of amino acids and esters, including:

  • Esterification: Reacting with alcohols to form esters.
  • Deprotonation: The amino group can be deprotonated to form an anionic species, making it reactive towards electrophiles.
  • Nucleophilic Substitution: The fluorine atom can be substituted under certain conditions, altering the compound's reactivity.

These reactions are essential for its application in synthesizing more complex molecules or for studying its biological interactions.

3-Fluoro-D-alanine methyl ester, hydrochloride exhibits notable biological activities due to its structural similarity to natural amino acids. Research indicates that it may act as an inhibitor in various enzymatic processes, particularly those involving amino acid metabolism. The introduction of fluorine can enhance the compound's stability and bioavailability compared to its non-fluorinated counterparts .

Additionally, studies have shown potential antimicrobial properties, suggesting that it could be explored as a lead compound for developing new antibiotics or therapeutic agents .

The synthesis of 3-fluoro-D-alanine methyl ester, hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with D-alanine or its derivatives.
  • Fluorination: A common method involves using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents to introduce the fluorine atom at the desired position.
  • Methyl Ester Formation: The carboxylic acid group is converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.
  • Hydrochloride Salt Formation: The final step involves reacting the methyl ester with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

These methods can vary in complexity and yield depending on the specific reagents and conditions used .

3-Fluoro-D-alanine methyl ester, hydrochloride has several applications across different fields:

  • Pharmaceutical Research: Used as a building block in drug development due to its biological activity.
  • Biochemical Studies: Employed in studies related to amino acid metabolism and enzyme inhibition.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules or compounds with specific functionalities.

Its unique properties make it a valuable compound for researchers in medicinal chemistry and biochemistry.

Interaction studies involving 3-fluoro-D-alanine methyl ester, hydrochloride have focused on its role as a substrate or inhibitor for various enzymes. For instance:

  • Enzyme Inhibition: Investigations have shown that it can inhibit certain enzymes involved in amino acid metabolism, which may lead to potential therapeutic applications .
  • Binding Studies: Binding affinity assays indicate that this compound may interact with specific receptors or proteins, influencing metabolic pathways.

These studies are crucial for understanding how this compound can be utilized in therapeutic contexts and how it interacts with biological systems.

Several compounds share structural similarities with 3-fluoro-D-alanine methyl ester, hydrochloride. Here are some comparable compounds:

Compound NameMolecular FormulaKey Differences
D-Alanine Methyl EsterC4H9NO2C_4H_9NO_2Lacks fluorine; standard amino acid derivative.
3-Chloro-D-Alanine Methyl EsterC4H8ClNO2C_4H_8ClNO_2Contains chlorine instead of fluorine; different reactivity profile.
3-Fluoro-L-Alanine Methyl EsterC4H9ClFNOC_4H_9ClFNOIsomeric form; exhibits different biological activity due to stereochemistry.

The uniqueness of 3-fluoro-D-alanine methyl ester lies in its specific fluorination at the third carbon position, which enhances its stability and potentially alters its interaction with biological systems compared to other similar compounds. This property makes it an interesting subject for further research in pharmacology and biochemistry .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

157.0305844 g/mol

Monoisotopic Mass

157.0305844 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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